Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound characterized by its multifaceted structure featuring fluorinated phenyl, pyrimidine, and thioether groups. The presence of these functional groups endows the compound with unique chemical and biological properties, making it a subject of interest in various scientific domains.
Preparation Methods
Synthetic Routes
The synthesis of Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions, starting from readily available precursors
Reaction Conditions
Reactions are typically carried out under inert atmospheres, using solvents such as dichloromethane or tetrahydrofuran, with catalysts like palladium on carbon (Pd/C) and bases such as sodium hydride (NaH). Temperatures usually range from 0°C to 100°C, depending on the specific step and desired reaction rate.
Industrial Production Methods
Industrial-scale production would likely follow similar synthetic routes with optimizations for yield, cost-effectiveness, and scalability. This could involve continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: : The ketone group can be reduced to secondary alcohols.
Substitution: : The fluorinated phenyl ring is reactive towards nucleophilic aromatic substitution.
Addition: : Allyl groups can undergo various addition reactions, including hydroboration and hydrogenation.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (mCPBA) for oxidation.
Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reducing ketones.
Substitution: : Nucleophiles like methoxide (MeO−) and conditions such as refluxing methanol can facilitate substitution.
Addition: : Borane (BH3) in tetrahydrofuran (THF) for hydroboration; hydrogen (H2) with a palladium catalyst for hydrogenation.
Major Products
Depending on the reaction, products can include sulfoxides, secondary alcohols, and various substituted derivatives.
Scientific Research Applications
Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate finds applications in:
Chemistry: : As an intermediate in the synthesis of more complex molecules and potential ligands in coordination chemistry.
Biology: : Investigated for its bioactivity, including potential antimicrobial, antifungal, and antiviral properties.
Medicine: : Explored for therapeutic potentials in treating diseases due to its ability to interact with specific biological pathways.
Industry: : Used in the development of specialized materials and compounds with specific electronic or optical properties.
Mechanism of Action
This compound's mechanism of action involves binding to specific molecular targets within biological systems, such as enzymes or receptors, thereby modulating their activity. The fluorinated phenyl and pyrimidine moieties are crucial for its interaction with these targets, influencing pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Allyl 2-(methylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Uniqueness
Compared to its analogs, Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exhibits unique reactivity due to the combination of its thioether and fluorophenyl groups. These confer distinct electronic properties that influence its behavior in chemical reactions and biological interactions, setting it apart from similar compounds.
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Properties
IUPAC Name |
prop-2-enyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-4-10-28-20(27)15-12(3)23-18-17(16(15)13-6-8-14(22)9-7-13)19(26)25-21(24-18)29-11-5-2/h4-9,16H,1-2,10-11H2,3H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBXMEGXEJLFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)F)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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